2-[(2,6-difluorophenyl)formamido]-N,3,3-trimethylbutanamide
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Overview
Description
2-[(2,6-difluorophenyl)formamido]-N,3,3-trimethylbutanamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, a formamido group, and a trimethylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-difluorophenyl)formamido]-N,3,3-trimethylbutanamide typically involves the reaction of 2,6-difluoroaniline with a suitable formylating agent to introduce the formamido group. This intermediate is then reacted with 3,3-dimethylbutanoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-difluorophenyl)formamido]-N,3,3-trimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the formamido group.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-[(2,6-difluorophenyl)formamido]-N,3,3-trimethylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,6-difluorophenyl)formamido]-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the formamido group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-difluorophenyl)formamido]acetic acid
- 2-[(2,6-difluorophenyl)formamido]-3-hydroxypropanoic acid
- 2-[(2,6-difluorophenyl)formamido]-2-phenylacetic acid
Uniqueness
2-[(2,6-difluorophenyl)formamido]-N,3,3-trimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethylbutanamide moiety differentiates it from other similar compounds, potentially leading to unique applications and effects.
Properties
IUPAC Name |
N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c1-14(2,3)11(13(20)17-4)18-12(19)10-8(15)6-5-7-9(10)16/h5-7,11H,1-4H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNJKOBOMHYXEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)NC(=O)C1=C(C=CC=C1F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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